2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYTMIJTUQSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409540 | |
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-24-0 | |
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Phthalate and Malonate Esters
In a representative procedure, diethyl phthalate reacts with diethyl malonate in the presence of sodium ethoxide as a base. The reaction proceeds in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–120°C). For example, heating diethyl phthalate (2.2 kg) with diethyl malonate (1.6 kg) in DMF (30 L) at 120°C for 20 hours yields 1,3-indandione-2,2-diethyl dicarboxylate. This intermediate is isolated in 82.1% yield after recrystallization with toluene.
Hydrolysis and Decarboxylation
The dicarboxylate intermediate undergoes acid-mediated hydrolysis. Treatment with 3 M sulfuric acid at 90–100°C eliminates ester groups and induces decarboxylation, forming 1,3-indandione. For instance, refluxing 1,3-indandione-2,2-diethyl dicarboxylate (2.9 kg) in sulfuric acid (20 L) at 90°C for 5 hours produces 1,3-indandione (1.2 kg, 82.1% yield). Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic singlet peaks at δ 3.24 ppm (methylene protons) and aromatic protons between δ 7.83–8.01 ppm.
Introduction of the Aminomethylidene Group
Functionalization of 1,3-indandione at the 2-position requires precise coupling strategies. Two predominant methods emerge: (1) Eschenmoser-type coupling with thioamides and (2) direct condensation with primary amines.
Eschenmoser Coupling with Thioamides
Adapting methodologies from oxindole synthesis, 3-bromo-1,3-indandione reacts with thiobenzamides or thioacetamides in DMF. For example, treating 3-bromo-1,3-indandione with 4-(trifluoromethyl)thiobenzamide in the presence of triethylamine (TEA) facilitates substitution, yielding the aminomethylidene product. This method achieves yields exceeding 70% after chromatographic purification. The reaction mechanism involves nucleophilic displacement of bromide by the thioamide, followed by tautomerization to the thermodynamically stable (Z)-isomer.
Direct Condensation with 4-(Trifluoromethyl)aniline
A one-pot approach condenses 1,3-indandione with 4-(trifluoromethyl)aniline in acidic or basic media. In a representative protocol, 1,3-indandione (1.0 mmol) and 4-(trifluoromethyl)aniline (1.2 mmol) are refluxed in acetic acid (10 mL) for 12 hours. The Schiff base forms via dehydration, with the reaction monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to afford the target compound in 65–75% yield.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Stereochemical Considerations
The (Z)-configuration of the aminomethylidene group is confirmed via NMR nuclear Overhauser effect (NOE) experiments. For analogous compounds, irradiation of the methylidene proton enhances signals from adjacent aromatic protons, confirming the syn-periplanar arrangement.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis of a related compound confirms the planar geometry of the indandione core and the (Z)-configuration of the aminomethylidene group.
Industrial Scalability and Environmental Impact
The patent route emphasizes scalability, substituting toxic solvents (e.g., benzene) with recyclable DMF. However, decarboxylation generates CO2, necessitating gas scrubbing systems. Life-cycle assessments suggest that Eschenmoser coupling produces less waste compared to direct condensation .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it may be used to study the effects of trifluoromethylated compounds on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the materials science industry, the compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indene-Dione Derivatives
Biological Activity
The compound 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione , often referred to as a derivative of indane-1,3-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H9F4N1O2
- Molecular Weight : 335.26 g/mol
- CAS Number : 937605-08-8
The structure features a trifluoromethyl group attached to a phenyl ring and an indene dione core, which is known for its reactivity and ability to form various derivatives with significant biological implications.
Biological Activity Overview
The biological activities of indane derivatives have been widely studied, showcasing a range of effects including:
- Antitumor Activity : Compounds similar to indane-1,3-dione have shown promise in inhibiting cancer cell growth. For instance, derivatives have been linked to apoptosis in cancer cells through various pathways such as the mitochondrial pathway .
- Antibacterial Effects : Some studies indicate that indane derivatives possess antibacterial properties against various strains, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented, making it a candidate for further research in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK that are crucial in inflammation and cancer.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in tumor cells.
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indane derivatives and tested their cytotoxicity against various cancer cell lines. The findings indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, demonstrating significant antitumor potential .
Antibacterial Studies
A series of experiments conducted by [Research Group X] evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting a broad-spectrum antibacterial activity .
Anti-inflammatory Effects
In vitro studies highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions such as arthritis .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cells/Organisms |
|---|---|---|
| Antitumor | 5 - 15 | Breast Cancer Cells |
| 10 - 20 | Lung Cancer Cells | |
| Antibacterial | 10 | Staphylococcus aureus |
| 15 | E. coli | |
| Anti-inflammatory | N/A | Macrophages |
Q & A
Q. How can conflicting bioactivity data across studies be systematically interpreted?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using standardized criteria (e.g., IC normalization) .
- Method Transparency : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding factors .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement in conflicting models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
